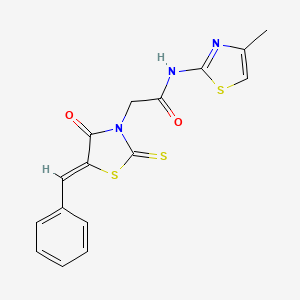
4-bromo-N-cycloheptylbenzamide
Overview
Description
4-bromo-N-cycloheptylbenzamide, also known as BRL-15572, is a selective antagonist for the cannabinoid CB1 receptor. It is a chemical compound that has been widely studied for its potential therapeutic applications in various fields of medicine.
Mechanism of Action
4-bromo-N-cycloheptylbenzamide is a selective antagonist for the cannabinoid CB1 receptor. It binds to the receptor and prevents the activation of downstream signaling pathways, which are involved in the regulation of various physiological processes, such as appetite, pain, and mood. By blocking the CB1 receptor, 4-bromo-N-cycloheptylbenzamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
4-bromo-N-cycloheptylbenzamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to reduce anxiety and improve memory in rodents. Additionally, it has been investigated for its potential use in the treatment of obesity and diabetes, as it has been found to reduce food intake and improve glucose metabolism in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-bromo-N-cycloheptylbenzamide in lab experiments is its selectivity for the CB1 receptor. This allows researchers to specifically target this receptor and study its role in various physiological processes. However, one limitation is that its effects may not fully translate to humans, as preclinical studies are typically conducted in animal models.
Future Directions
There are several potential future directions for the study of 4-bromo-N-cycloheptylbenzamide. One area of interest is its potential use in the treatment of addiction, particularly for cannabis use disorder. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, as it has been found to have neuroprotective effects in animal models. Additionally, there is ongoing research to develop more potent and selective CB1 receptor antagonists, which could have even greater therapeutic potential.
Scientific Research Applications
4-bromo-N-cycloheptylbenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in preclinical studies. It has also been investigated for its potential use in the treatment of obesity, diabetes, and addiction.
properties
IUPAC Name |
4-bromo-N-cycloheptylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c15-12-9-7-11(8-10-12)14(17)16-13-5-3-1-2-4-6-13/h7-10,13H,1-6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUGKRWBWFTHFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B4921791.png)
![1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B4921796.png)
![3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4921803.png)

![5-[2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4921813.png)
![1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene](/img/structure/B4921822.png)

![1-[(2-methoxyphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4921829.png)
![N-[2-(4-morpholinyl)ethyl]cycloheptanamine](/img/structure/B4921831.png)
![N'-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B4921842.png)

![7-(2,4-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4921848.png)